2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
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Overview
Description
2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is a complex organic compound known for its unique structure and diverse applications. This compound features a triazine ring substituted with phenylethenyl and trichloromethyl groups, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The process can also include the Pinner triazine synthesis, where an alkyl or aryl amidine reacts with phosgene . Another method involves the insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride .
Industrial Production Methods
Industrial production of this compound often employs large-scale trimerization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to remove oxygen or introduce hydrogen atoms.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, where nucleophiles replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazine derivatives with hydroxyl or carbonyl groups, while reduction can produce fully hydrogenated triazine rings.
Scientific Research Applications
2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the creation of dental composites.
Biology: Investigated for its potential as a photostabilizer in biological systems.
Medicine: Explored for its antitumor properties and potential use in cancer treatment.
Industry: Utilized in the production of herbicides and polymer photostabilizers.
Mechanism of Action
The mechanism of action of 2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets through nucleophilic aromatic substitution. The triazine ring acts as an electron-deficient center, attracting nucleophiles and facilitating substitution reactions . This compound can also undergo photochemical reactions, where light energy induces chemical changes in its structure .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar chemical properties.
Cyanuric chloride: Another triazine derivative used in the production of herbicides.
Melamine: A triazine compound known for its use in the production of plastics and resins.
Uniqueness
2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct photochemical and nucleophilic properties
Properties
CAS No. |
110162-25-9 |
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Molecular Formula |
C19H11Cl6N3 |
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-[2-(2-phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C19H11Cl6N3/c20-18(21,22)16-26-15(27-17(28-16)19(23,24)25)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H |
InChI Key |
QBEVXARITBKPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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